Baseline Lipophilicity of the Unsubstituted Core Scaffold Versus Substituted Analogs
Piperazine-1-carboxylic acid diphenylamide (target) exhibits a computed LogP of approximately 2.2 to 3.12, establishing the baseline lipophilicity of the core scaffold [1][2]. In contrast, substituted analogs bearing hydrophobic N4-modifications—such as the 4-benzhydrylpiperazine derivative NP118809—possess significantly higher lipophilicity (estimated LogP >5) necessary for enhanced blood-brain barrier penetration and target engagement at neuronal ion channels [3]. This data quantifies the lipophilic contribution of the N4-substituent, a key parameter for medicinal chemistry design and for selecting the appropriate starting material for parallel synthesis.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP 2.2 - 3.12 |
| Comparator Or Baseline | N4-substituted analogs (e.g., NP118809 derivatives); estimated LogP >5 |
| Quantified Difference | Approximately 2-3 LogP unit decrease for the unsubstituted core scaffold |
| Conditions | In silico prediction models (XLogP3/ALOGPS) |
Why This Matters
Quantifying the baseline LogP of the unsubstituted scaffold enables medicinal chemists to accurately predict the lipophilicity contribution of any prospective N4-substituent during library design.
- [1] Molaid. Piperazine-1-carboxylic acid diphenylamide (1804-36-0) - Calculated Properties. View Source
- [2] ChemSrc. Piperazine-1-carboxylic acid diphenylamide (1804-36-0) - Chemical Properties. View Source
- [3] Pajouhesh H, Feng ZP, Ding Y, et al. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorg Med Chem Lett. 2010;20(4):1378-1383. View Source
